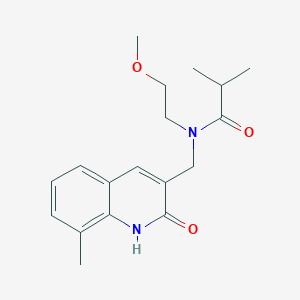
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Wang et al. and has since been used in various studies due to its ability to inhibit caspase activity.
Wirkmechanismus
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide inhibits caspase activity by binding to the active site of the enzyme. It has been shown to be a potent inhibitor of caspase-3, caspase-8, and caspase-9, which are key regulators of apoptosis. This compound has also been shown to inhibit other proteases, such as cathepsin B and granzyme B.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to protect cells from apoptosis induced by various stimuli, such as staurosporine and TNF-alpha. This compound has also been shown to reduce inflammation and oxidative stress in various models.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide is a valuable tool for studying caspase activity and apoptosis in vitro and in vivo. Its potency and selectivity make it a useful inhibitor for a wide range of experiments. However, it is important to note that this compound may have off-target effects and should be used with caution in experiments where caspase activity is not the primary focus.
Zukünftige Richtungen
There are many potential future directions for research involving N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide. One area of interest is the role of caspases in cancer and other diseases. This compound may be a valuable tool for studying the role of caspases in these diseases and for developing new treatments. Another area of interest is the development of new caspase inhibitors with improved selectivity and potency. This compound may serve as a starting point for the development of new inhibitors with these properties.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide involves several steps, including the protection of the hydroxyl group in 8-hydroxyquinoline, the alkylation of the protected 8-hydroxyquinoline with 2-methoxyethyl bromide, and the deprotection of the hydroxyl group to yield this compound. The final product is a white crystalline solid with a molecular weight of 368.4 g/mol.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide has been widely used in scientific research as a caspase inhibitor. Caspases are a family of cysteine proteases that play a key role in apoptosis, or programmed cell death. This compound has been shown to inhibit caspase activity in vitro and in vivo, making it a valuable tool for studying the role of caspases in various biological processes.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)18(22)20(8-9-23-4)11-15-10-14-7-5-6-13(3)16(14)19-17(15)21/h5-7,10,12H,8-9,11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBNYMCTMOUFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

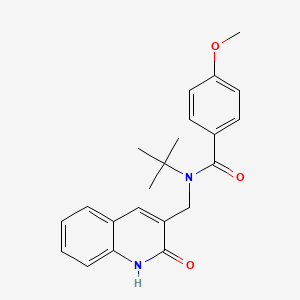
![N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B7701180.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7701189.png)
![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)
![3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7701203.png)
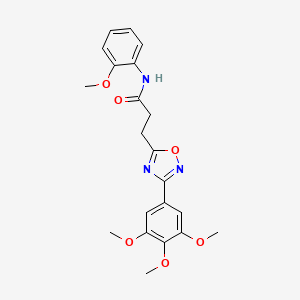
![2-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701211.png)
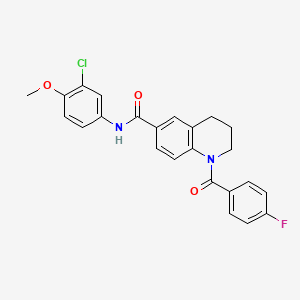


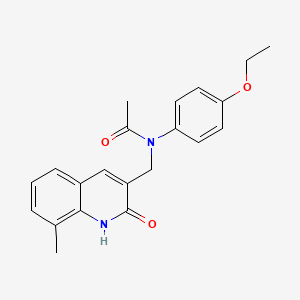
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7701247.png)